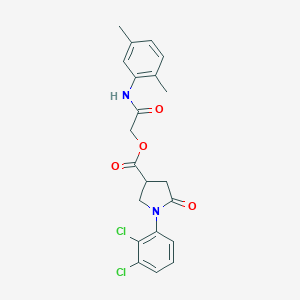

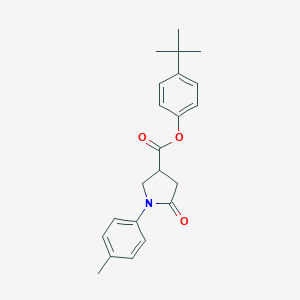

4-Tert-butylphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butylphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as TBOA, is a potent inhibitor of glutamate transporters. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mécanisme D'action

4-Tert-butylphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate works by inhibiting glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is a major excitatory neurotransmitter in the brain, and excess levels can lead to neuronal damage and cell death. By inhibiting glutamate transporters, this compound increases the levels of glutamate in the synaptic cleft, leading to increased neuronal activity and potential therapeutic effects.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in animal models. In addition to reducing seizures and preventing neuronal death, this compound has also been shown to increase synaptic plasticity and improve learning and memory. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-Tert-butylphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potency and specificity for glutamate transporters. However, this compound also has some limitations, including its potential toxicity and non-specific effects on other neurotransmitter systems. Additionally, this compound's effects may vary depending on the specific animal model and experimental conditions used.

Orientations Futures

There are several potential future directions for 4-Tert-butylphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One area of interest is the development of more specific and potent glutamate transporter inhibitors with fewer side effects. Additionally, this compound's effects on other neurotransmitter systems, such as dopamine and serotonin, warrant further investigation. Finally, this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be explored.

Méthodes De Synthèse

4-Tert-butylphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process involving the reaction of tert-butylbenzene with 4-methylbenzaldehyde, followed by cyclization and esterification reactions. The resulting compound is then purified through column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

4-Tert-butylphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. In epilepsy, this compound has been shown to reduce seizures in animal models by inhibiting glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. This compound has also been shown to have neuroprotective effects in stroke models by reducing glutamate toxicity and preventing neuronal death.

Propriétés

Formule moléculaire |

C22H25NO3 |

|---|---|

Poids moléculaire |

351.4 g/mol |

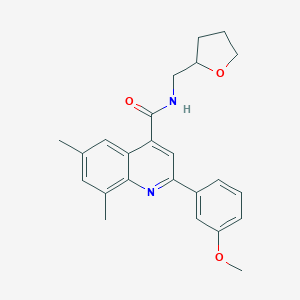

Nom IUPAC |

(4-tert-butylphenyl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C22H25NO3/c1-15-5-9-18(10-6-15)23-14-16(13-20(23)24)21(25)26-19-11-7-17(8-12-19)22(2,3)4/h5-12,16H,13-14H2,1-4H3 |

Clé InChI |

BLBFNKHSCVAMNV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C(C)(C)C |

SMILES canonique |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)

![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)

![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)

![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)

![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271094.png)

![6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)

![6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271098.png)

![6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271099.png)

![2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B271100.png)